3-(4-Pyrrolidin-1-ylsulfonylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide
Overview
Description
3-(4-Pyrrolidin-1-ylsulfonylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide is a complex organic compound that features a unique combination of pyrrolidine, sulfonylphenyl, imidazo[2,1-b][1,3]thiazole, and hydrobromide moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Pyrrolidin-1-ylsulfonylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide typically involves multiple steps, starting with the preparation of the pyrrolidine and thiazole rings. The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes . The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(4-Pyrrolidin-1-ylsulfonylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylphenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-Pyrrolidin-1-ylsulfonylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Pyrrolidin-1-ylsulfonylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.
Thiazole derivatives: Compounds with thiazole rings, such as benzothiazoles and thiazolidines.
Uniqueness
3-(4-Pyrrolidin-1-ylsulfonylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide is unique due to its combination of pyrrolidine, sulfonylphenyl, and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-(4-pyrrolidin-1-ylsulfonylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2.BrH/c19-22(20,17-8-1-2-9-17)13-5-3-12(4-6-13)14-11-21-15-16-7-10-18(14)15;/h3-6,11H,1-2,7-10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLDLDQQDLIVJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC4=NCCN34.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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